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molecular formula C9H10N2 B2808114 3,4-Dihydroquinolin-2-amine CAS No. 4008-62-2

3,4-Dihydroquinolin-2-amine

Cat. No. B2808114
M. Wt: 146.193
InChI Key: RREBANHDFAXBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05003069

Procedure details

A mixture of 46.8 g (1.2 moles) of sodamide. 400 cc of toluene containing 0.5 cc of oleic acid and 129.2 g (1.0 mole) of quinoline was placed in a liter Magne Drive, equipped as described in Example 15. The autoclave was closed and purged of air with ammonia, pressurized to 30 psig with ammonia and then to 200 psig with nitrogen. The pressure relief valve was set at 350 psig. Cooling water was turned on the reflux condenser. The autoclave was heated with stirring for 2 hours within a range of 138°-148° C. No hydrogen evolution was observed. The autoclave was cooled and vented to atmospheric pressure. The reaction mixture was carefully hydrolyzed (external cooling) with 150 cc of water. The maximum temperature was 30° C. The hydrolyzed mixture contained organic crystalline material. In order to dissolve the crystals, 200 cc of 4-picoline was added and the mixture thoroughly stirred. The aqueous phase was allowed to settle and was removed. The organic phase was placed under vacuum at 40° C. to remove most of the residual ammonia. It was then treated with dry ice and filtered to remove carbonates. The filtrate was topped to a liquid temperature of 110° C. at 50 mm Hg. To the residue was added about 2 parts of toluene and the solution was allowed to crystallize. The mixture was filtered to give 57.4 g of 2-amino-3,4-dihydroquinoline, m.p. of 134.9°-136.3° C. The dihydroquinoline was hydrolyzed in boiling water to give 3,4-dihydrocarbostyril m.p. 165.7°-167.1° C. It is reported in Tetsuji et al., J. Heterocycle Chem., 2, 330 (1965) that the Chichibabin amination of quinoline in toluene at atmospheric pressure gave only 2-aminoquinoline. Derivatives of 3,4-dihydrocarbostryril have anti-inflammatory and blood platelet coagulation activities as claimed by Nakagawa et al., Japan. Kokai 77 73,866.
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129.2 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2-:1].[Na+].C(O)(=O)CCCCCCC/C=C\CCCCCCCC.[N:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=1>C1(C)C=CC=CC=1>[NH2:1][C:24]1[CH2:25][CH2:26][C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[N:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
46.8 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Three
Name
Quantity
129.2 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 2 hours within a range of 138°-148° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
The autoclave was closed
CUSTOM
Type
CUSTOM
Details
purged of air with ammonia
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was heated
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was cooled
TEMPERATURE
Type
TEMPERATURE
Details
(external cooling) with 150 cc of water
CUSTOM
Type
CUSTOM
Details
was 30° C
DISSOLUTION
Type
DISSOLUTION
Details
In order to dissolve the crystals, 200 cc of 4-picoline
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture thoroughly stirred
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
was placed under vacuum at 40° C.
CUSTOM
Type
CUSTOM
Details
to remove most of the residual ammonia
ADDITION
Type
ADDITION
Details
It was then treated with dry ice
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove carbonates
CUSTOM
Type
CUSTOM
Details
was topped to a liquid temperature of 110° C. at 50 mm Hg
ADDITION
Type
ADDITION
Details
To the residue was added about 2 parts of toluene
CUSTOM
Type
CUSTOM
Details
to crystallize
FILTRATION
Type
FILTRATION
Details
The mixture was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 57.4 g
YIELD: CALCULATEDPERCENTYIELD 39.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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